N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-). Schiff bases are known for their versatility in forming complexes with metal ions, which makes them significant in various fields such as coordination chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2,4-dimethoxybenzaldehyde+4-nitrobenzohydrazide→N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial processes might also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. The ability to form stable complexes with metal ions enhances its potential as a therapeutic agent.
Medicine
Research into the medicinal applications of this compound focuses on its potential as an enzyme inhibitor and its role in drug design. Its Schiff base structure allows it to interact with various biological targets.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes and its functional group versatility.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide exerts its effects is primarily through its interaction with metal ions and biological macromolecules. The azomethine group (-C=N-) plays a crucial role in binding to metal ions, forming stable complexes that can act as catalysts or therapeutic agents. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro functional groups, which impart distinct chemical reactivity and biological activity. The methoxy groups enhance its solubility and ability to undergo substitution reactions, while the nitro group provides a site for reduction and subsequent biological interactions.
Properties
Molecular Formula |
C16H15N3O5 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-5-12(15(9-14)24-2)10-17-18-16(20)11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
IVJBRTMGUFABFH-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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